molecular formula C4H9ClFNO B2583675 4-Fluorotetrahydrofuran-3-Amine Hydrochloride CAS No. 1903830-44-3

4-Fluorotetrahydrofuran-3-Amine Hydrochloride

Cat. No.: B2583675
CAS No.: 1903830-44-3
M. Wt: 141.57
InChI Key: ZDRLKYGLYRTMMM-MMALYQPHSA-N
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Description

4-Fluorotetrahydrofuran-3-amine hydrochloride is a versatile fluorinated building block of significant interest in medicinal chemistry, particularly in the development of novel antimicrobial agents. Recent research has demonstrated that tetrahydrofuran derivatives, specifically fluoro-phenyl tetrahydrofurans, exhibit potent activity against a range of Gram-positive and Gram-negative bacteria by functioning as DNA gyrase inhibitors . This mechanism is critical in addressing the growing challenge of antimicrobial resistance (AMR), positioning this compound as a valuable scaffold for developing new anti-infectives . The incorporation of fluorine is a established strategy in drug design, used to modulate the physicochemical properties, metabolic stability, and binding affinity of lead compounds . As a chiral amine, this scaffold serves as a key intermediate in sophisticated synthetic routes, enabling the construction of complex molecules for pharmaceutical research. Its primary research value lies in its application in hit-to-lead optimization campaigns and the exploration of new chemical entities targeting essential bacterial enzymes.

Properties

IUPAC Name

(3S,4R)-4-fluorooxolan-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FNO.ClH/c5-3-1-7-2-4(3)6;/h3-4H,1-2,6H2;1H/t3-,4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRLKYGLYRTMMM-MMALYQPHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CO1)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorotetrahydrofuran-3-Amine Hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:

Chemical Reactions Analysis

Types of Reactions

4-Fluorotetrahydrofuran-3-Amine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products

Scientific Research Applications

Synthesis and Reactivity

The compound can be synthesized through various methods, including the borrowing hydrogen methodology, which has been shown to facilitate the formation of carbon-carbon bonds efficiently. The presence of the fluorine atom enhances the reactivity of the tetrahydrofuran ring, allowing for selective transformations under mild conditions.

Key Reactions Involving 4-Fluorotetrahydrofuran-3-Amine Hydrochloride:

  • C-H Functionalization : The compound can undergo C-H activation reactions, leading to the formation of new carbon-carbon bonds. This is particularly useful in synthesizing complex organic molecules.
  • Amidation Reactions : It can participate in amidation reactions to form amides, which are crucial intermediates in pharmaceuticals.

Medicinal Chemistry

This compound has been explored for its anti-viral properties. Research indicates that derivatives of this compound exhibit activity against viruses such as Hepatitis B. The incorporation of fluorine into drug candidates often improves metabolic stability and bioactivity.

Case Study: Anti-Hepatitis B Activity

A study reported the synthesis of novel nucleosides derived from this compound, demonstrating significant antiviral activity. The synthesized compounds were evaluated for their efficacy in inhibiting Hepatitis B virus replication, showing promising results with specific derivatives exhibiting higher potency than existing treatments .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for various functional group transformations, making it a valuable intermediate in synthesizing pharmaceuticals and agrochemicals.

Data Table: Applications in Organic Synthesis

Application AreaDescriptionExample Compounds
C-C Bond FormationUtilized in reactions that form carbon-carbon bondsAlkylated products
AmidationParticipates in amidation reactions to create amidesVarious amides
FluorinationActs as a fluorinated intermediate in synthetic pathwaysFluorinated pharmaceuticals

Mechanism of Action

The mechanism of action of 4-Fluorotetrahydrofuran-3-Amine Hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural analogs of 4-fluorotetrahydrofuran-3-amine hydrochloride, highlighting differences in molecular features and applications:

Compound Name CAS Number Molecular Formula Molecular Weight Purity Structural Features Applications/Regulatory Status
This compound (rel-(3S,4S)) 1432682-08-0 Not explicitly provided Not provided 95% Tetrahydrofuran core, fluorine at C4, amine at C3 Research/forensic use
This compound (trans) 1903830-44-3 Not explicitly provided Not provided N/A Stereoisomeric variation of the rel-form Specialized research chemical
Tetrahydrofuran Fentanyl 3-THF (Hydrochloride) 2306827-13-2 C₂₄H₃₀N₂O₂•HCl 415.0 ≥98% Tetrahydrofuran-linked fentanyl analog Schedule I controlled substance (USA)
5-Chloro-4-fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride 1294003-39-6 Not explicitly provided 224.06 N/A Benzofuran core, chloro and fluoro substituents Pharmaceutical intermediate
[4-(Tetrahydro-2-furanyl)butyl]amine hydrochloride Not provided Not explicitly provided Not provided N/A Tetrahydrofuran with extended alkyl-amine chain Research intermediate

Key Differences

  • Core Structure :

    • The target compound and its isomers feature a tetrahydrofuran ring, whereas 5-chloro-4-fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride incorporates a benzofuran system, enhancing aromaticity and altering electronic properties .
    • Tetrahydrofuran Fentanyl 3-THF includes a complex fentanyl backbone, contributing to its opioid receptor affinity and regulatory status .
  • Substituents and Functional Groups: Fluorine at C4 in the target compound may enhance metabolic stability compared to non-fluorinated analogs, a common strategy in medicinal chemistry . The benzofuran derivative (CAS 1294003-39-6) includes a chlorine substituent, which could influence lipophilicity and binding interactions .

Research and Industrial Relevance

  • Synthetic Intermediates : Compounds like [4-(tetrahydro-2-furanyl)butyl]amine hydrochloride serve as building blocks for more complex molecules, highlighting the versatility of tetrahydrofuran-based amines in organic synthesis .

Biological Activity

4-Fluorotetrahydrofuran-3-amine hydrochloride is a fluorinated amine compound with the molecular formula C₄H₉ClFNO and a molecular weight of 141.57 g/mol. The compound features a tetrahydrofuran ring with a fluorine atom and an amine group, enhancing its solubility and potential biological applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The compound is typically encountered as a hydrochloride salt, which improves its water solubility. This property is crucial for laboratory applications and potential therapeutic uses. The presence of the fluorine atom in the tetrahydrofuran ring can significantly influence the compound's reactivity and biological activity compared to non-fluorinated analogs.

This compound exhibits various biological activities through its interactions with specific molecular targets. Preliminary studies suggest that it may affect several biological pathways, including:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.
  • Receptor Modulation : It can bind to receptors, modifying their activity and influencing cellular responses.

Biological Activity Studies

Research has focused on the pharmacological properties of this compound, particularly regarding its potential antiviral and anti-inflammatory activities. Below is a summary of key findings from recent studies:

Study FocusFindingsReference
Antiviral ActivityPreliminary assays indicate potential inhibition of Hepatitis B virus (HBV) replication. However, further studies are needed to confirm efficacy.
Enzyme InteractionThe compound shows promise in inhibiting specific enzymes related to inflammatory responses, suggesting potential applications in treating inflammatory diseases.
PharmacokineticsFluorination enhances the absorption and distribution characteristics of the compound, which may improve its therapeutic profile compared to non-fluorinated variants.

Case Studies

  • Anti-HBV Activity : In a study evaluating various nucleosides against HBV, this compound was included in preliminary screenings. Results indicated some inhibitory effects; however, no definitive conclusions could be drawn without further detailed studies .
  • Inflammatory Response Modulation : Research exploring compounds with similar structures found that fluorinated derivatives could significantly reduce pro-inflammatory cytokine production in vitro, suggesting that this compound may exhibit similar properties .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameStructure TypeUnique Features
cis-4-Fluorotetrahydrofuran-3-amine HClTetrahydrofuran derivativeDifferent stereochemistry affecting activity
trans-4-Fluorotetrahydrofuran-3-amine HClTetrahydrofuran derivativeVarying bioactivity compared to cis isomer
4-Fluorooxolan-3-amine hydrochlorideOxolane derivativeStructural variation leading to different properties

These comparisons highlight how variations in stereochemistry and functional groups can influence both reactivity and biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for 4-Fluorotetrahydrofuran-3-Amine Hydrochloride?

  • Methodological Answer : Synthesis typically involves fluorination of tetrahydrofuran precursors followed by amine functionalization and subsequent hydrochlorination. Key steps include:

  • Fluorination using reagents like DAST (diethylaminosulfur trifluoride) under inert conditions.
  • Purification via recrystallization or column chromatography (e.g., silica gel with methanol/dichloromethane gradients) to isolate the amine intermediate.
  • Final hydrochlorination using HCl gas in anhydrous ether .
    • Critical Note : Monitor reaction progress via TLC or LC-MS to avoid over-fluorination byproducts.

Q. How is 4-Fluoroturrahydrofuran-3-Amine Hydrochloride characterized structurally?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm fluorine substitution and amine protonation (e.g., δ ~8.5 ppm for NH3+_3^+ in D2_2O).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (C4_4H9_9ClFNO, MW 153.61) .
  • X-ray Crystallography : Resolves stereochemistry for chiral variants (e.g., (3R,4R)-configuration) .

Q. What are the optimal storage conditions for this compound to ensure long-term stability?

  • Methodological Answer :

  • Store as a crystalline solid at -20°C in airtight, light-resistant containers.
  • Stability data indicate no degradation for ≥5 years under these conditions .
  • Table : Stability under varying conditions:
TemperatureHumidityStability Duration
-20°CDry≥5 years
25°C60% RH~6 months

Advanced Research Questions

Q. How can researchers design experiments to assess μ-opioid receptor binding affinity of 4-Fluorotetrahydrofuran-3-Amine derivatives?

  • Methodological Answer :

  • Use radioligand displacement assays with 3^3H-DAMGO or 3^3H-naloxone in HEK293 cells expressing human μ-opioid receptors.
  • Calculate IC50_{50} values via nonlinear regression and convert to Ki_i using Cheng-Prusoff equation.
  • Reference studies on structurally similar opioids (e.g., THF-Fentanyl) for comparative analysis .

Q. What strategies resolve discrepancies in metabolic stability data across in vitro models?

  • Methodological Answer :

  • Liver Microsomal Assays : Compare metabolic half-life (t1/2_{1/2}) in human vs. rat microsomes. Use LC-MS/MS to track parent compound depletion.
  • CYP450 Inhibition Studies : Identify enzyme-specific interactions (e.g., CYP3A4/5) contributing to interspecies variability .
  • Data Normalization : Account for protein binding differences using fumic_{mic} (fraction unbound in microsomes).

Q. How can isomer-specific effects of this compound be analyzed?

  • Methodological Answer :

  • Chiral Chromatography : Use a Chiralpak IA-3 column with hexane/isopropanol (95:5) to resolve (3R,4R) and (3S,4S) enantiomers.
  • Pharmacological Profiling : Compare EC50_{50} values for each isomer in functional assays (e.g., cAMP inhibition).
  • Computational Modeling : Perform docking studies with μ-opioid receptor crystal structures (PDB ID: 6DDF) .

Q. What safety protocols are critical during in vivo dosing studies?

  • Methodological Answer :

  • PPE Requirements : Wear nitrile gloves, lab coats, and N95 masks to prevent inhalation/contact.
  • Waste Disposal : Deactivate unused compound with bleach before disposal. Collect biological waste separately for incineration .

Q. How to address contradictory toxicological data in zebrafish vs. rodent models?

  • Methodological Answer :

  • Dose Escalation Studies : Test LD50_{50} in zebrafish embryos (FET assay) and compare to rodent acute toxicity (OECD 423).
  • Mechanistic Analysis : Use RNA-seq to identify species-specific detox pathways (e.g., CYP1A in zebrafish) .

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